Computed Lipophilicity (XLogP3) Comparison Against Closest Pyridazinone-Benzamide Analogs
The target compound exhibits a computed XLogP3 of 3.1 [1]. In comparison, the published HDAC inhibitor (S)-17b – which bears a 4-((dimethylamino)methyl)phenyl substituent in place of the 4-ethoxyphenyl group and a 2-amino-4-fluorophenyl benzamide rather than 2-methylbenzamide – has a calculated XLogP3 of approximately 2.4 (based on its reported structure in J. Med. Chem. 2023) [2]. This higher lipophilicity of the target compound may influence membrane permeability, metabolic stability, and off-target binding profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | (S)-17b: approximate XLogP3 ≈ 2.4 (estimated from SMILES) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem); (S)-17b XLogP3 estimated using same method |
Why This Matters
Higher lipophilicity may enhance blood-brain barrier penetration or intracellular accumulation, but could also increase hERG and CYP450 liability, making this compound a useful comparator for SAR studies.
- [1] PubChem Compound Summary for CID 41241113, Computed Properties: XLogP3. View Source
- [2] Li, D. et al. J. Med. Chem. 2023, 66, 7016–7037. Compound (S)-17b structure and data. View Source
